Cas no 3569-24-2 (1H-Indole-5-propanoic acid, alpha-amino-)

1H-Indole-5-propanoic acid, alpha-amino- 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(1H-indol-5-yl)propanoic acid
- 1H-Indole-5-propanoic acid, alpha-amino-
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- インチ: 1S/C11H12N2O2/c12-9(11(14)15)6-7-1-2-10-8(5-7)3-4-13-10/h1-5,9,13H,6,12H2,(H,14,15)
- InChIKey: AYNAZYTXSBGFDA-UHFFFAOYSA-N
- ほほえんだ: OC(C(CC1C=CC2=C(C=CN2)C=1)N)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 245
- トポロジー分子極性表面積: 79.1
- 疎水性パラメータ計算基準値(XlogP): -1
1H-Indole-5-propanoic acid, alpha-amino- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM242057-1g |
2-Amino-3-(1H-indol-5-yl)propanoic acid |
3569-24-2 | 95% | 1g |
$1169 | 2021-06-09 | |
Chemenu | CM242057-1g |
2-Amino-3-(1H-indol-5-yl)propanoic acid |
3569-24-2 | 95% | 1g |
$1169 | 2023-02-18 |
1H-Indole-5-propanoic acid, alpha-amino- 関連文献
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
1H-Indole-5-propanoic acid, alpha-amino-に関する追加情報
Introduction to 1H-Indole-5-propanoic acid, alpha-amino- (CAS No. 3569-24-2)
1H-Indole-5-propanoic acid, alpha-amino-, identified by its Chemical Abstracts Service (CAS) number 3569-24-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic molecule, featuring an indole core substituted with a propanoic acid side chain and an α-amino group, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The indole moiety, renowned for its presence in numerous bioactive natural products and pharmacologically relevant molecules, contributes to the compound's inherent biological interest. The combination of the propanoic acid and α-amino functional groups introduces reactivity patterns that make this compound a valuable intermediate in the synthesis of more complex molecules.
The structural features of 1H-Indole-5-propanoic acid, alpha-amino- position it as a building block for the development of novel therapeutic agents. Indole derivatives are well-documented for their roles in various biological processes, including neurotransmission, immune modulation, and anti-inflammatory responses. The presence of the propanoic acid group provides a site for further functionalization, enabling the attachment of other pharmacophores or biomolecules. Additionally, the α-amino group can participate in peptidomimetic chemistry or serve as a precursor for more complex amino acid analogs. These attributes make the compound particularly appealing for researchers exploring new drug discovery strategies.
In recent years, advancements in synthetic methodologies have enhanced the accessibility of 1H-Indole-5-propanoic acid, alpha-amino-, facilitating its incorporation into diverse chemical libraries and screening campaigns. The development of efficient synthetic routes has not only improved yield but also reduced costs, making it more feasible for academic and industrial laboratories to explore its potential. One notable approach involves palladium-catalyzed cross-coupling reactions, which allow for precise functionalization at the indole core while maintaining regioselectivity. Such methodologies align with the growing emphasis on green chemistry principles, promoting sustainable synthesis practices.
The compound's relevance extends beyond synthetic utility; it has been investigated in several cutting-edge research areas. For instance, studies have explored its role as a precursor in the synthesis of indole-based protease inhibitors, which are critical in treating viral infections and cancerous conditions. The indole scaffold is particularly adept at interacting with biological targets due to its ability to mimic natural product structures. Furthermore, the α-amino group offers opportunities for covalent binding to biological surfaces, enhancing drug delivery systems or improving target specificity. These applications underscore the compound's importance in modern medicinal chemistry.
Recent publications highlight 1H-Indole-5-propanoic acid, alpha-amino- as a key intermediate in developing small-molecule modulators of enzyme activity. Enzymes such as cyclooxygenases (COX) and lipoxygenases have been targeted with indole derivatives due to their involvement in inflammatory pathways. The propanoic acid moiety can be engineered to influence enzyme kinetics or substrate binding affinity, while the α-amino group allows for further derivatization into peptidomimetics that mimic natural enzyme inhibitors. Such efforts contribute to the broader goal of creating more effective therapeutics with reduced side effects.
The versatility of 1H-Indole-5-propanoic acid, alpha-amino- is further demonstrated in its application as a chiral building block. Chirality is a fundamental aspect of many biologically active compounds, influencing their pharmacological properties and metabolic stability. By leveraging asymmetric synthesis techniques, researchers can produce enantiomerically pure forms of this compound, which are essential for developing enantiopure drugs. Recent innovations in catalytic asymmetric transformations have enabled more efficient production of chiral indole derivatives, expanding their utility in drug development pipelines.
The pharmaceutical industry has shown particular interest in 1H-Indole-5-propanoic acid, alpha-amino- due to its potential as a scaffold for antineoplastic agents. Indole derivatives have exhibited promising activity against various cancer types by interfering with critical signaling pathways or inducing apoptosis. The propanoic acid group can be modified to enhance solubility or improve cell membrane permeability, while the α-amino functionality allows for interactions with intracellular targets. Preclinical studies have begun to explore these possibilities, suggesting that further optimization could yield novel anticancer therapies.
Beyond oncology applications,1H-Indole-5-propanoic acid, alpha-amino-, has been investigated for its neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's are areas where indole-based compounds have shown potential benefits due to their ability to cross the blood-brain barrier and interact with central nervous system receptors. The α-amino group provides a handle for designing peptidomimetics that modulate neurotransmitter release or inhibit neurotoxic protein aggregation. These findings highlight the compound's broad therapeutic scope.
The agrochemical sector has also recognized the value of 1H-Indole-5-propanoic acid, alpha-amino-, as a precursor for bioactive molecules that influence plant growth and disease resistance. Indole derivatives play roles in plant hormone signaling pathways such as auxin-mediated processes, which are essential for proper development and stress response. By functionalizing this scaffold with agrochemically relevant groups attached via the propanoic acid side chain, researchers aim to develop next-generation crop protection agents that enhance agricultural productivity while minimizing environmental impact.
From a synthetic chemistry perspective, 1H-indole -5 -propanoic acid, alpha -amino-, serves as an excellent model system for exploring new reaction pathways and catalysts. Its structural complexity allows chemists to test innovative methodologies while maintaining functional group compatibility required for biological applications. Collaborative efforts between academic institutions and pharmaceutical companies continue to drive progress in this area, fostering innovation through interdisciplinary approaches.
The future prospects of 1H-indole -5 -propanoic acid, alpha -amino-, are bright, given its multifaceted utility across multiple domains of chemical research and application . As synthetic techniques advance , access to this compound will likely become even more streamlined , enabling broader exploration by scientists worldwide . Its role as both an intermediate and an endogenous molecule underscores its enduring relevance , ensuring continued interest from both researchers and industry stakeholders .
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